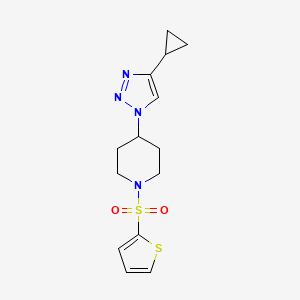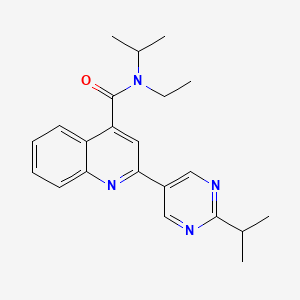![molecular formula C16H18N4O B5901638 N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5901638.png)
N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is a member of the pyrimidine family, which is known for its diverse biological activities and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme DNA topoisomerase II, which is essential for DNA replication and repair. Additionally, it has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways that promote cell survival and growth.
Biochemical and Physiological Effects:
N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine has been shown to induce various biochemical and physiological effects in cells and organisms. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways that lead to cell death. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine in lab experiments is its potent activity against cancer cells and various microorganisms. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, as well as for the development of new antibiotics. However, one of the limitations of using this compound is its potential toxicity to normal cells and tissues, which can limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for the study and development of N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine. One potential direction is the development of new derivatives of this compound that exhibit improved potency and selectivity against cancer cells and microorganisms. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in animal models and humans. Finally, the development of new drug delivery systems and formulations may enhance the therapeutic potential of this compound.
Métodos De Síntesis
The synthesis of N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine can be achieved through a multi-step process involving the reaction of various chemical reagents. One of the most commonly used methods involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting intermediate with 2-amino-4-methylpyrimidine. The final compound is obtained through the reaction of the intermediate with 2-amino-7-methyl-5-oxazolone.
Aplicaciones Científicas De Investigación
N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess potent antifungal and antibacterial properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-10-4-5-11(2)13(8-10)6-7-17-15-14-16(19-9-18-15)21-12(3)20-14/h4-5,8-9H,6-7H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMNJJDZBIRHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCNC2=C3C(=NC=N2)OC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide](/img/structure/B5901570.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B5901571.png)
![N-[(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5901581.png)
![N'-(2-fluoro-5-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]succinamide](/img/structure/B5901585.png)
![[2-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5901592.png)
![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)


![5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5901631.png)

![N'-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]succinamide](/img/structure/B5901640.png)